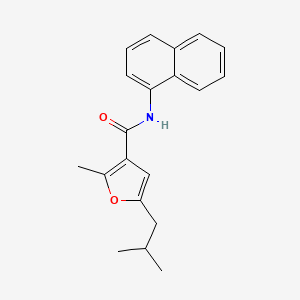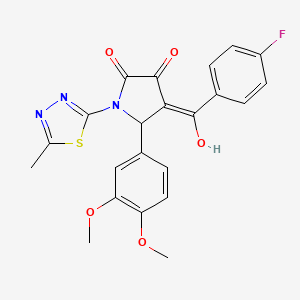![molecular formula C16H18N2O B5487538 N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)
N-[1-(4-ethylphenyl)ethyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethylphenyl)ethyl]isonicotinamide (NEPE) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. NEPE is a derivative of isonicotinamide, which is a well-known compound used in the treatment of tuberculosis. NEPE has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]isonicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to have low toxicity, making it safe for use in laboratory experiments. However, one limitation of N-[1-(4-ethylphenyl)ethyl]isonicotinamide is that its mechanism of action is not fully understood, making it difficult to determine its precise effects on biological systems.
Direcciones Futuras
There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]isonicotinamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been found to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic methods for N-[1-(4-ethylphenyl)ethyl]isonicotinamide, which could improve its availability for research purposes. Finally, further studies are needed to fully understand the mechanism of action of N-[1-(4-ethylphenyl)ethyl]isonicotinamide and its effects on biological systems.
Métodos De Síntesis
The synthesis of N-[1-(4-ethylphenyl)ethyl]isonicotinamide involves the reaction of isonicotinamide with 4-ethylphenylethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been extensively studied for its potential applications in medical research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-13-4-6-14(7-5-13)12(2)18-16(19)15-8-10-17-11-9-15/h4-12H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLNJOGBPYXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5487465.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)

![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)
![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)

![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)
![N~2~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-N~4~-ethyl-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5487529.png)


![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)

![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)